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Compound Name: Pyrathiazine
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For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C18H20N2S predominantly represents the compound Methdilazine, a
first-generation antihistamine of the phenothiazine class. This technical guide provides a
comprehensive overview of the research applications of Methdilazine, focusing on its primary
role as a histamine H1 receptor antagonist. Additionally, it explores its potential applications in
antibacterial and anticancer research. This document includes detailed experimental protocols,
guantitative data, and visualizations of key signaling pathways and experimental workflows to
support researchers in their study of this compound.

Chemical Identity and Properties

The compound most commonly associated with the molecular formula C18H20N2S is 10-[(1-
methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine, known as Methdilazine.
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Property Value

Molecular Formula C18H20N2S

10-[(2-methylpyrrolidin-3-yl)methyl]-10H-

IUPAC Name o
phenothiazine
CAS Number 1982-37-2
Molar Mass 296.43 g/mol
First-Generation Antihistamine, Phenothiazine
Class

derivative

Primary Research Application: Antihistaminic
Activity

Methdilazine's primary and most well-documented research application is as a histamine H1
receptor antagonist, making it a subject of study in the context of allergic reactions.

Mechanism of Action

Methdilazine functions as a competitive antagonist of the histamine H1 receptor. In allergic
responses, histamine is released from mast cells and binds to H1 receptors on various cell
types, initiating a signaling cascade that leads to allergy symptoms. Methdilazine, by blocking
this receptor, prevents the downstream effects of histamine. As a first-generation antihistamine,
it can cross the blood-brain barrier, which is responsible for its sedative side effects. It also
exhibits anticholinergic properties.

Signaling Pathway

The binding of histamine to the Gg-coupled H1 receptor activates Phospholipase C (PLC),
which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate
(IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG
activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological
manifestations of an allergic reaction. Methdilazine blocks the initial step of this pathway by
preventing histamine from binding to the H1 receptor.
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Histamine H1 Receptor Signaling Pathway and Inhibition by Methdilazine.

Quantitative Data: H1 Receptor Binding Affinity

The binding affinity of Methdilazine to the histamine H1 receptor has been determined through
radioligand binding assays. A lower equilibrium dissociation constant (Ki) indicates a higher
binding affinity.

Target .
Compound Class Assay Type Ki (nM)
Receptor
o First-Generation ) ] Radioligand
Methdilazine o ) Histamine H1 o 1.8
Antihistamine Binding
Diphenhydramin First-Generation ) ] Radioligand
Histamine H1 16
e Antihistamine Binding
Chlorpheniramin First-Generation ] ] Radioligand
o ) Histamine H1 o 3.2
e Antihistamine Binding

Experimental Protocols

This protocol describes the induction of allergic rhinitis in mice using ovalbumin (OVA) and the
assessment of Methdilazine's efficacy in mitigating allergic symptoms.
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Sensitization Phase

Day 0 & 7: Intraperitoneal (i.p.) injection

of Ovalbumin (OVA) with Alum

Challenge Phase

Days 21-27: Intranasal (i.n.) challenge
with OVA solution

Treatment

30-60 min before each challenge:

Administer Methdilazine (5-10 mg/kg) or vehicle

Assessment

Day 27: Observe and score allergic symptoms
(sneezing, nasal rubbing)

Post-scoring: Collect Bronchoalveolar
Lavage Fluid (BALF)

Analyze BALF for inflammatory cells
(e.g., eosinophils) and cytokines (e.g., IL-4, IL-5)

Click to download full resolution via product page

Experimental Workflow for a Murine Model of Allergic Rhinitis.

Expected Outcomes:
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Sneezing Frequency

Eosinophils in BALF (x104

Group )

(counts/15 min) cells/mL)
Control (Vehicle) 5+2 05+0.2
OVA-induced Allergy 50+8 10+25
OVA + Methdilazine 15+4 4+1.2

*p < 0.05 compared to the

OVA-induced allergy group.

Data are representative and

presented as mean + SD.

A suite of in vitro assays can be employed to characterize the antihistaminic properties of

Methdilazine at the cellular level.
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Workflow for In Vitro Characterization of Antihistaminic Activity.

Detailed Protocols:

o Competitive Radioligand Binding Assay:
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o Membrane Preparation: Homogenize cells expressing the histamine H1 receptor (e.g.,
HEK293-H1R) in a suitable buffer.

o Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled
H1 receptor antagonist (e.g., [BH]-mepyramine), and varying concentrations of
Methdilazine.

o Incubation: Incubate to allow competitive binding to reach equilibrium.
o Separation: Separate bound from unbound radioligand via filtration.
o Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

o Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff
equation.

e Calcium Flux Assay:

o Cell Preparation: Load H1 receptor-expressing cells with a calcium-sensitive fluorescent
dye (e.g., Fluo-4 AM).

o Compound Addition: Add varying concentrations of Methdilazine to the cells.
o Histamine Stimulation: Stimulate the cells with a known concentration of histamine.

o Fluorescence Measurement: Measure the change in fluorescence intensity, which
corresponds to the intracellular calcium concentration, using a plate reader.

o Data Analysis: Calculate the IC50 of Methdilazine for the inhibition of the histamine-
induced calcium response.

Secondary Research Application: Antibacterial
Activity

Methdilazine has demonstrated notable antibacterial properties against a range of both Gram-
positive and Gram-negative bacteria.
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Quantitative Data: Minimum Inhibitory Concentration
(MIC)

The MIC is the lowest concentration of a drug that inhibits the visible growth of a
microorganism.

Bacterial Species MIC Range (pg/mL)
Staphylococcus aureus 25-200

Vibrio cholerae 25-200

Escherichia coli 25-200

Shigella spp. 25 -200

Various Mycobacterium spp. 5-15

In Vivo Synergism

In vivo studies have shown that Methdilazine can act synergistically with antibiotics such as
streptomycin, enhancing their antibacterial efficacy.

Experimental Protocol: Broth Microdilution for MIC
Determination

o Preparation of Bacterial Inoculum: Culture the test bacteria to a standardized concentration
(e.g., 5x10°> CFU/mL).

 Serial Dilution: Perform serial two-fold dilutions of Methdilazine in a 96-well microtiter plate
containing growth medium.

e |noculation: Add the bacterial inoculum to each well.

 Incubation: Incubate the plate under appropriate conditions for the specific bacterium (e.g.,
37°C for 18-24 hours).

o MIC Determination: The MIC is the lowest concentration of Methdilazine in which no visible
bacterial growth is observed.
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Exploratory Research Application: Anticancer
Potential

The phenothiazine scaffold, present in Methdilazine, is a feature of several compounds
investigated for their anticancer properties. While specific data for Methdilazine is limited, the
general mechanisms of action for this class of compounds are relevant for exploring its
potential in oncology.

Potential Mechanisms of Action

Phenothiazine derivatives have been shown to induce apoptosis (programmed cell death) in
cancer cells through various mechanisms:

« Induction of the Intrinsic Apoptotic Pathway: This involves the regulation of Bcl-2 family
proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release,
and subsequent caspase activation.

« Interference with Key Signaling Pathways: Phenothiazines can modulate pro-survival
signaling pathways that are often dysregulated in cancer, such as:

o PI3K/Akt/mTOR pathway
o MAPK/ERK pathway
o NF-kB pathway

o Calmodulin Inhibition: Some anticancer effects of phenothiazines are linked to the inhibition
of calmodulin, a key calcium-binding protein involved in cell proliferation.

Apoptosis Signaling Pathways

The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, which can be
influenced by phenothiazine derivatives.
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Overview of Apoptosis Signaling Pathways Potentially Modulated by Phenothiazines.
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Experimental Protocol: Cytotoxicity Assessment (MTT
Assay)

o Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with a range of concentrations of the test compound
(e.g., Methdilazine).

¢ Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate to allow for the formation of formazan crystals by
metabolically active cells.

¢ Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to untreated controls and
determine the IC50 value (the concentration that inhibits 50% of cell viability).

Note: Specific IC50 values for Methdilazine against cancer cell lines are not widely available in
public literature. Researchers should perform such assays to determine its specific cytotoxic
potential.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Methdilazine is not readily
available in the public domain. However, its synthesis is described in U.S. Patent 2,945,855. A
general approach for the synthesis of N-10 substituted phenothiazines, which is applicable to
Methdilazine, involves the N-alkylation of the phenothiazine core.

General Synthesis Workflow
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Research
Applications of C18H20N2S]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1200695#molecular-formula-c18h20n2s-research-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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